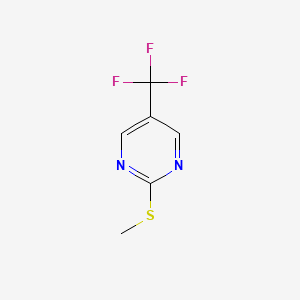

2-(Methylthio)-5-(trifluoromethyl)pyrimidine

Beschreibung

2-(Methylthio)-5-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The methylthio group enhances nucleophilic substitution reactivity, while the electron-withdrawing trifluoromethyl group stabilizes the aromatic system and improves lipophilicity, influencing bioavailability and target binding .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQBBHLMFHPEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406230 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176214-15-6 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of this compound typically involves the construction of the pyrimidine ring with appropriate functionalization at the 2 and 5 positions. Key strategies include:

- Cyclization of suitably substituted precursors (e.g., amidines, β-dicarbonyl compounds, and trifluoromethylated building blocks)

- Introduction of the methylthio group via nucleophilic substitution or thioetherification

- Incorporation of the trifluoromethyl group through use of trifluoromethylated reagents or intermediates.

Representative Synthesis: Four-Step Route from Ethyl Trifluoroacetoacetate

A widely referenced method for synthesizing trifluoromethyl pyrimidine derivatives (including analogs of this compound) proceeds as follows:

| Step | Reactants & Reagents | Conditions | Key Transformation |

|---|---|---|---|

| 1 | Ethyl trifluoroacetoacetate + amidine derivative | Condensation, reflux | Formation of trifluoromethyl pyrimidine core |

| 2 | Intermediate + methylthiolating agent (e.g., MeSH) | Base, solvent (e.g., acetone) | Introduction of methylthio group |

| 3 | Purification | Column chromatography | Isolation of pure product |

| 4 | Characterization | NMR, HRMS, X-ray | Structural confirmation |

- The methylthio group is typically introduced at the 2-position via nucleophilic substitution using methylthiol or a methylthiolating reagent under basic conditions.

- The trifluoromethyl group is incorporated at the 5-position by starting from ethyl trifluoroacetoacetate or similar trifluoromethyl-containing building blocks.

- Final purification is achieved by column chromatography, and the structure is confirmed by NMR and HRMS.

Alternative Route: Synthesis via Pyrimidine-5-ol Intermediate

A patent describes a scalable and efficient synthesis of 2-(trifluoromethyl)pyrimidine-5-ol, which can serve as a precursor for further functionalization at the 2-position (e.g., methylthio substitution):

| Step | Reactants & Reagents | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 1,3-diamino-2-hydroxypropane + ethyl trifluoroacetate | 160–180°C, 4–6 h | Intermediate 1 |

| 2 | Intermediate 1 + p-toluenesulfonyl chloride + triethylamine | -5–0°C (ice bath) | Intermediate 2 (tosylated) |

| 3 | Intermediate 2 + base (e.g., KOH), DMSO | 40°C, 48 h | 2-(trifluoromethyl)pyrimidine-5-ol |

| 4 | 2-(trifluoromethyl)pyrimidine-5-ol + methylthiolating agent | Base, solvent | This compound (target) |

- This method avoids hazardous oxidants and harsh low-temperature steps, making it suitable for scale-up.

- The 5-hydroxy group can be converted to a methylthio group via nucleophilic substitution, typically using a methylthiol derivative and a base.

Comparative Data Table: Key Parameters in Synthesis

Research Findings and Analytical Data

- Yields: The four-step synthesis from ethyl trifluoroacetoacetate provides moderate yields (20–61%) depending on specific substituents and purification efficiency.

- Characterization: Products are routinely characterized by ^1H and ^13C NMR, HRMS, and sometimes X-ray crystallography to confirm structure and purity.

- Scalability: The pyrimidine-5-ol intermediate route is specifically noted for its industrial scalability, mild conditions, and avoidance of hazardous reagents.

- Purification: Silica gel column chromatography and recrystallization from suitable solvents (e.g., petroleum ether/ethyl acetate) are standard for isolating the pure compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes nucleophilic displacement under specific conditions. For example:

In a study by Wang et al. (2022), analogous trifluoromethyl pyrimidines underwent nucleophilic substitution with amines to yield bioactive amide derivatives, suggesting similar reactivity for the methylthio variant .

Oxidation of the Methylthio Group

The methylthio group is oxidizable to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine | 85% | |

| m-CPBA | Dichloromethane, 0°C | 2-(Methylsulfonyl)-5-(trifluoromethyl)pyrimidine | 78% |

The sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For instance, reaction with thioureas yields thiazolo[4,5-d]pyrimidine derivatives:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Thiourea | K₂CO₃, DMF, 80°C | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | Anticancer agents |

This meth

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to 2-(methylthio)-5-(trifluoromethyl)pyrimidine. For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Among these, compounds with trifluoromethyl substitutions exhibited notable antiproliferative activity. The National Cancer Institute selected several derivatives for further testing, demonstrating their promising therapeutic potential against cancer .

Anti-inflammatory Effects

Research has also indicated that pyrimidine derivatives can possess anti-inflammatory properties. Certain compounds derived from the pyrimidine framework showed significant inhibition of COX-2 activity, which is crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggested that electron-donating groups enhance this activity, making these derivatives valuable in developing anti-inflammatory drugs .

Herbicide Development

The compound's structural characteristics make it suitable for developing herbicides. For example, related trifluoromethyl pyridine derivatives have been studied for their effectiveness in controlling weed species in agricultural settings. The trifluoromethyl group is known to enhance the herbicidal activity of compounds by improving their metabolic stability and efficacy against target plants .

Synthesis Techniques

The synthesis of this compound typically involves several synthetic routes that emphasize efficiency and yield. A notable method includes using readily available starting materials like 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate under controlled conditions to achieve high yields without hazardous reagents. This method not only simplifies the synthesis process but also makes it more suitable for large-scale production .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

Case Study 1: Anticancer Evaluation

In a comprehensive study conducted by the National Cancer Institute, several new compounds derived from 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were evaluated. Among these, one compound demonstrated significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring could enhance COX-2 inhibition significantly. These findings suggest that further exploration into structural modifications could lead to the development of more effective anti-inflammatory agents.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methylthio group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Nucleophilic Substitution : The methylthio group in this compound is more reactive toward nucleophiles compared to chloro or sulfonyl analogs, enabling efficient functionalization at C2 .

- Electrophilic Aromatic Substitution : The -CF₃ group deactivates the pyrimidine ring, directing electrophiles to the 4-position. This contrasts with -CH₃ or -OCH₃ substituents, which activate the ring .

- Thermal Stability: The trifluoromethyl group enhances thermal stability relative to non-fluorinated analogs, making the compound suitable for high-temperature reactions .

Biologische Aktivität

2-(Methylthio)-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a subject of interest for drug development.

- Chemical Formula : C7H6F3N

- Molecular Weight : 175.13 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with a methylthio group at position 2 and a trifluoromethyl group at position 5.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effects on microbial organisms.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In one study, several pyrimidine derivatives were evaluated for their antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. The results demonstrated that certain derivatives exhibited high cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 | 5.66 |

| This compound | DU145 | 4.38 |

| Other Derivatives | MCF-7 | Varies |

The National Cancer Institute (NCI) has recognized some of these compounds for further evaluation in their screening programs due to their promising anticancer activities .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro studies demonstrated moderate to excellent antifungal activity against various fungal strains. For example, certain derivatives showed inhibition rates comparable to established antifungal agents like tebuconazole.

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | Botrytis cinerea | 96.76 |

| This compound | Sclerotinia sclerotiorum | 82.73 |

These findings suggest that the compound could be valuable in developing new antifungal treatments .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. For instance, it may inhibit enzymes involved in cell proliferation or disrupt cellular signaling pathways essential for cancer cell survival . The trifluoromethyl group is hypothesized to enhance binding affinity to these targets due to increased lipophilicity.

Case Studies

- Anticancer Screening : In a study published in MDPI, several pyrimidine derivatives were screened against the NCI-60 panel of human cancer cell lines, revealing that compounds similar to this compound displayed significant cytostatic effects across multiple cancer types .

- Fungal Inhibition : Another study evaluated the antifungal activity of various pyrimidine derivatives, including those with methylthio and trifluoromethyl substitutions, demonstrating their potential as effective fungicides against resistant strains .

Q & A

Basic: What are the recommended safety protocols when handling 2-(Methylthio)-5-(trifluoromethyl)pyrimidine in laboratory settings?

Methodological Answer:

Researchers must adhere to stringent safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts .

- Waste Management: Segregate chemical waste (e.g., solvents, unreacted starting materials) and dispose via certified biohazard waste contractors to mitigate environmental contamination .

- Ventilation: Ensure adequate airflow in workspaces, especially during reactions releasing hazardous gases (e.g., hydrogen sulfide).

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Key variables to optimize include:

- Solvent Selection: Use polar aprotic solvents (e.g., THF, DMF) to enhance reactivity, as demonstrated in analogous pyrimidine syntheses .

- Catalyst and Stoichiometry: Adjust equivalents of triethylamine (EtN) to neutralize acidic byproducts and prevent side reactions .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation.

Example Reaction Conditions Table:

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 48–72 hours | Longer durations improve conversion |

| Temperature | Room temperature (25°C) | Minimizes decomposition |

| Catalyst (EtN) | 2.0 equivalents | Neutralizes HCl byproduct |

Advanced: What advanced spectroscopic techniques are recommended for elucidating the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- NMR Spectroscopy: Use -NMR to analyze trifluoromethyl group electronic environments and -NMR for methylthio moiety coupling patterns .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation pathways for purity assessment .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Comparative Studies: Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) to isolate compound-specific effects from methodological variability .

- Statistical Analysis: Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

- Theoretical Modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity trends .

Basic: What are the key considerations in designing experiments to assess the antimicrobial activity of this compound?

Methodological Answer:

- Assay Selection: Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .

- Controls: Include positive (e.g., ciprofloxacin) and negative (DMSO solvent) controls to validate results .

- Dose-Response Curves: Test a logarithmic concentration range (0.1–100 µM) to establish IC values .

Advanced: What methodologies are effective in studying the reactivity of this compound under varying catalytic conditions?

Methodological Answer:

- Kinetic Monitoring: Use in situ FT-IR or HPLC to track reaction progress and identify intermediates .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions, noting ligand effects on regioselectivity .

- Computational Studies: Apply molecular dynamics simulations to predict transition states and activation barriers for nucleophilic substitution pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.